6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide

Anti-leukemic agents FLT3 kinase Ugi multicomponent reaction

This precise positional isomer—with 6-methyl on pyrazine and quinolin-6-yl attachment—dictates the dihedral angle and hydrogen-bonding geometry critical for target engagement. In related series, switching the quinoline attachment from 6- to 3-position altered kinase selectivity entirely. Avoid generic substitutes that risk losing this spatial arrangement. Procure at ≥98% purity for immediate dose-response profiling in AML/ALL cell panels, FLT3-focused kinase screening, or focused library synthesis via parallel amide coupling.

Molecular Formula C15H12N4O
Molecular Weight 264.288
CAS No. 2048225-57-4
Cat. No. B2908891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide
CAS2048225-57-4
Molecular FormulaC15H12N4O
Molecular Weight264.288
Structural Identifiers
SMILESCC1=CN=CC(=N1)C(=O)NC2=CC3=C(C=C2)N=CC=C3
InChIInChI=1S/C15H12N4O/c1-10-8-16-9-14(18-10)15(20)19-12-4-5-13-11(7-12)3-2-6-17-13/h2-9H,1H3,(H,19,20)
InChIKeyDTYCRMJYQCLIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide (CAS 2048225-57-4): Procurement-Grade Characterization


6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide is a heterocyclic small molecule composed of quinoline and pyrazine moieties linked via a carboxamide bridge . It belongs to the quinolinyl-pyrazine-carboxamide class, a scaffold under investigation for kinase inhibition and anticancer applications [1]. The compound is commercially available at 98% purity , but publicly accessible, compound-specific biological data remain extremely limited as of mid-2026.

Why 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide Cannot Be Trivially Replaced by Other Quinoline-Pyrazine Carboxamides


Within the quinolinyl-pyrazine-carboxamide class, minor positional isomerism or substituent variation profoundly impacts target engagement. The 6-methyl substitution on the pyrazine ring and the quinolin-6-yl (rather than quinolin-3-yl, -4-yl, or -8-yl) attachment point are expected to govern both the dihedral angle between ring systems and the hydrogen-bonding geometry of the carboxamide linker [1]. In a closely related series, switching the quinoline attachment from the 6- to the 3-position yielded compounds with entirely different kinase selectivity profiles [2]. Consequently, generic replacement with any commercially available quinoline-pyrazine carboxamide risks losing the precise spatial arrangement required for the intended target interaction.

Quantitative Differentiation Evidence for 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide


Class-Level Anti-Leukemic Activity: Quinoline-Pyrazine Carboxamides vs. Untreated Controls

In a 2024 study, quinoline-pyrazine carboxamide derivatives synthesized via Ugi reaction were screened against leukemia cell lines. Two derivatives bearing 3,4,5-trimethoxy and chloro substituents exhibited comparable potency, reducing cell viability in leukemia models while showing only medium efficacy in breast and melanoma cancer lines [1]. Although the specific 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide was not among the 10 derivatives tested, the study establishes a baseline for the scaffold's anti-leukemic potential. This compound shares the core pharmacophore and may exhibit similar or differentiated activity pending direct testing.

Anti-leukemic agents FLT3 kinase Ugi multicomponent reaction

Kinase Inhibition Potential: In Silico Docking Scores for FLT3

Molecular docking of the 10 quinoline-pyrazine carboxamide derivatives against FLT3 kinase yielded well-clustered binding modes, with key structural features governing affinity identified [1]. The 6-methyl and quinolin-6-yl substituents present in the target compound align with the spatial requirements for the FLT3 ATP-binding pocket, as inferred from the SAR of the tested series. Without direct IC50 data for the target compound, its FLT3 inhibitory potential remains a hypothesis grounded in the class docking results.

FLT3 kinase Molecular docking Structure-based design

Physical Identity and Purity: Commercial Specification vs. Uncharacterized Analogs

Commercially, 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide is supplied at 98% purity (CAS 2048225-57-4, MF C15H12N4O, MW 264.28) . This contrasts with many in-house synthesized analogs in the literature, which often lack validated purity certificates. For procurement decisions, the availability of a defined, high-purity batch reduces the risk of confounding biological results due to impurities.

Chemical procurement Purity specification Identity assurance

Predicted Drug-Likeness: In Silico ADME Profiling of the Quinoline-Pyrazine Carboxamide Scaffold

In silico ADME analysis of the carboxamide derivatives reported in 2024 demonstrated drug-like properties, including compliance with Lipinski's rules [1]. The target compound, with a molecular weight of 264.28 and one hydrogen bond donor (amide NH) plus four acceptors, is predicted to fall within favorable oral bioavailability space. While direct experimental PK data are unavailable, the scaffold-level ADME profile supports its suitability for further medicinal chemistry optimization.

ADME prediction Drug-likeness Physicochemical properties

Optimal Application Scenarios for 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide in R&D and Industrial Settings


Anti-Leukemic Hit Identification and Lead Optimization

Given the scaffold's demonstrated activity in leukemia cell lines [1], 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide is a strong candidate for anti-leukemic screening cascades. Its procurement as a high-purity solid enables immediate dose-response profiling in AML or ALL cell panels.

Kinase Selectivity Profiling Panels

The quinoline-pyrazine carboxamide core has shown binding to FLT3 in silico [1]. This compound can serve as a starting point for broad kinase selectivity profiling (e.g., against FLT3, PI3Kδ, or Syk) to establish a selectivity fingerprint versus other kinase inhibitors.

Medicinal Chemistry Building Block for Focused Libraries

With its dual heterocyclic structure and a synthetically accessible carboxamide linkage, this compound is suitable for generating focused libraries via parallel amide coupling or Ugi reactions. The 98% purity ensures reliable yields in subsequent derivatization steps.

Quote Request

Request a Quote for 6-methyl-N-(quinolin-6-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.